molecular formula C20H16N4O3 B2378864 N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899946-93-1

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2378864
CAS No.: 899946-93-1
M. Wt: 360.373
InChI Key: WEINZKXQTDJCRK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide: is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a naphthalene moiety, and a pyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: Starting with a suitable precursor, such as a β-keto ester, the isoxazole ring can be formed through a cyclization reaction involving hydroxylamine.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be synthesized from hydrazine derivatives and diketones through a condensation reaction.

    Coupling of the Naphthalene Group: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.

    Final Coupling Reaction: The final step involves coupling the isoxazole, pyridazinone, and naphthalene intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing chromatography and recrystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    N-(5-methylisoxazol-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a naphthalene group at a different position.

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-13-11-18(23-27-13)21-19(25)12-24-20(26)10-9-17(22-24)16-8-4-6-14-5-2-3-7-15(14)16/h2-11H,12H2,1H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEINZKXQTDJCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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